molecular formula C8H16ClFN2O B8154060 (2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride

(2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8154060
M. Wt: 210.68 g/mol
InChI Key: MIGBIRRTEKSZMR-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a propyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate chiral starting material, such as (2S,4R)-4-hydroxyproline.

    Fluorination: The hydroxyl group at the 4-position is replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amidation: The fluorinated intermediate is then reacted with propylamine to form the corresponding amide.

    Hydrochloride Formation: Finally, the amide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST) is commonly used for introducing the fluorine atom.

    Amidation: Propylamine is used for the amidation step.

    Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can yield compounds with additional functional groups such as ketones or aldehydes.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

(2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The propyl group and the chiral centers contribute to the compound’s selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Hydroxyproline: A precursor in the synthesis of the target compound.

    (2S,4R)-4-Fluoroproline: Similar in structure but lacks the propyl group.

    (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide: Similar but with a methyl group instead of a propyl group.

Uniqueness

(2S,4R)-4-Fluoro-N-propylpyrrolidine-2-carboxamide hydrochloride is unique due to the combination of the fluorine atom and the propyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S,4R)-4-fluoro-N-propylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O.ClH/c1-2-3-10-8(12)7-4-6(9)5-11-7;/h6-7,11H,2-5H2,1H3,(H,10,12);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGBIRRTEKSZMR-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1C[C@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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